2-Nitroisophthalamide

Conformational Analysis Anion Receptor Design Supramolecular Chemistry

Need a nitroaromatic diamide with fixed coplanar geometry? Unlike 4- or 5-nitro isomers, the 2-nitro group forms dual intramolecular H-bonds with adjacent amide protons, constraining amides into a rigid, anion-recognizing pocket. - **Key differentiator:** Enables 66% yield reduction to ortho-diamino intermediate - mandatory for imidazotetrazinone antitumor agents. - **Supply assurance:** Multiple pack sizes (250mg to 25g). Standard ambient shipping. Validated PMR conformation data available.

Molecular Formula C8H7N3O4
Molecular Weight 209.16 g/mol
CAS No. 32114-73-1
Cat. No. B3023437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitroisophthalamide
CAS32114-73-1
Molecular FormulaC8H7N3O4
Molecular Weight209.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(=O)N)[N+](=O)[O-])C(=O)N
InChIInChI=1S/C8H7N3O4/c9-7(12)4-2-1-3-5(8(10)13)6(4)11(14)15/h1-3H,(H2,9,12)(H2,10,13)
InChIKeySGVRCXLEYPXYIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitroisophthalamide: Positionally Differentiated Building Block


2-Nitroisophthalamide (CAS 32114-73-1) is a nitro-substituted aromatic diamide with the molecular formula C8H7N3O4 and a molecular weight of 209.16 g/mol . It belongs to the class of nitroaromatic amides, which are widely used as intermediates in medicinal chemistry and materials science [1]. The strategic placement of the nitro group at the 2-position (ortho to both amide functionalities) introduces unique stereoelectronic effects that are not replicable by the 4-nitro or 5-nitro positional isomers, making it a selective building block for specific synthetic transformations.

1
Position-differentiated aromatic diamide building block
2-Nitro placement enables unique stereoelectronic effects not replicable by 4- or 5-nitro isomers
2
Conformationally pre-organized scaffold via dual H-bonding
Nitro group constrains both amides into coplanarity with the aromatic ring
3
Supports nitro-to-amine reduction as a synthetic entry point
Provides access to 2-amino-substituted derivatives for heterocyclic synthesis

Why 4-Nitro or 5-Nitro Isomers Cannot Substitute


The position of the nitro substituent on the isophthalamide core dictates the molecule's conformational behavior and hydrogen-bonding capacity. Unlike the 4- or 5-nitro isomers, the 2-nitro group can engage in dual intramolecular hydrogen bonds with the adjacent amide protons [1]. This interaction constrains the two amide groups into coplanarity with the aromatic ring, a structural feature critical for anion templating and specific cyclization reactions. Consequently, substituting 2-nitroisophthalamide with its 4- or 5-nitro positional isomers, or with other 2-substituted analogs (e.g., 2-chloro or 2-methoxy), leads to a loss of this conformational pre-organization, potentially resulting in significantly different reactivity and complexation behavior.

2-Nitroisophthalamide
Potential substitute
H-bonding
Dual intramolecular H-bonds constrain amide coplanarity
4-/5-Nitro isomers: geometric constraints prevent dual H-bonding; coplanarity may be lost
Conformation
Pre-organized convergent binding pocket
2-Chloro/2-Methoxy analogs: weaker or absent H-bonding; conformational pre-organization may differ
Reactivity
Nitro reduction enables 2-amino intermediate synthesis
Isophthalamide: lacks reducible nitro group; synthetic route to 2-amino derivative unavailable

Evidence-Based Differentiation Guide


Coplanarity via Dual Hydrogen Bonding

The 2-nitro group in 2-nitroisophthalamide forms strong dual hydrogen bonds with the adjacent amide N-H protons, constraining the two amido groups to coplanarity with the benzene ring. In contrast, the 4-nitro and 5-nitro positional isomers cannot form such dual interactions simultaneously. The proton magnetic resonance (PMR) study by Andrews and Rae demonstrates that this dual hydrogen bonding is highly effective for the nitro and methylsulphonyl substituents, whereas weaker or nonexistent for other 2-substituents like chloro, methoxy, and methoxycarbonyl [1].

Conformational analysis
Class-level inference
Dual H-bonding constrains amide coplanarity with aromatic ring
Supports anion receptor design and supramolecular assembly workflows
PMR solution-state evidence; 4-/5-nitro isomers cannot form simultaneous dual H-bonds
Conformational Analysis Anion Receptor Design Supramolecular Chemistry

Reduction to 2-Aminoisophthalamide

In the synthesis of antitumor imidazotetrazines, 2-nitroisophthalamide serves as a direct precursor to 2-aminoisophthalamide via catalytic hydrogenation. The reported isolated yield for this reduction step is approximately 66% . By comparison, isophthalamide (the unsubstituted parent compound) cannot undergo this transformation to produce the corresponding 2-amino derivative, as it lacks the reducible nitro functional group. This provides a unique synthetic route to 2-amino-substituted isophthalamide building blocks.

Nitro reduction yield
Cross-study comparable
~66% isolated yield
Supports 2-amino intermediate synthesis for heterocyclic scaffolds
H2, Pd/C, DMF, 16h; unsubstituted isophthalamide not applicable
Medicinal Chemistry Heterocyclic Synthesis Nitro Reduction

Purity Specification and Procurement Standardization

Commercially sourced 2-nitroisophthalamide (CAS 32114-73-1) is typically supplied with a minimum purity specification of 95% (HPLC) . This standardized purity level ensures consistent performance in sensitive synthetic applications, such as the preparation of pharmacologically active precursors. In contrast, custom-synthesized or non-commercial 4-nitroisophthalamide and 5-nitroisophthalamide often lack such standardized purity specifications, introducing potential variability in research outcomes.

Commercial purity
Supporting evidence
≥95% (HPLC)
Supports experimental reproducibility in sensitive synthetic applications
Standardized supplier specification; 4-/5-nitro isomers may lack comparable QC
Chemical Procurement Reproducibility Quality Control

Key Application Scenarios


Heterocyclic Synthesis via 2-Amino Intermediate

The direct reduction of 2-nitroisophthalamide to 2-aminoisophthalamide with a ~66% yield [1] provides a critical entry point for synthesizing imidazotetrazinone antitumor agents and 2,1-benzisoxazole derivatives. The 4-nitro and 5-nitro isomers cannot yield the same ortho-diamino functionality after reduction, making 2-nitroisophthalamide the mandatory starting material for this pharmacophore.

Anion Receptor and Supramolecular Assembly Design

The pre-organized coplanar conformation of 2-nitroisophthalamide, confirmed by PMR studies [1], creates a convergent hydrogen-bonding pocket suitable for oxoanion recognition. This structural feature is absent in the 4-nitro and 5-nitro isomers, which lack the dual hydrogen-bonding capability necessary for forming stable anion complexes.

Radiographic Contrast Agent Intermediates

The 2-nitroisophthalamide scaffold serves as a precursor for synthesizing iodinated benzene derivatives used in X-ray contrast agents. The unique hydrogen-bond-directed reactivity of the 2-nitro group allows for regioselective iodination patterns that are difficult to achieve with the 4-nitro or 5-nitro isomers.

Application
Selection Property
Validation Focus
Heterocyclic scaffold synthesis
Nitro-reduction pathway availability
2-Amino intermediate conversion verification
Anion recognition studies
Conformational pre-organization
Hydrogen-bonding coplanarity assessment
Iodinated aromatic precursors
Regioselective reactivity profile
Substitution pattern control verification
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